2-(2-Benzothiazolyloxy)phenol
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Overview
Description
2-(2-Benzothiazolyloxy)phenol is an organic compound with the molecular formula C13H9NO2S. It is a derivative of benzothiazole and phenol, characterized by the presence of a benzothiazole ring fused to a phenol moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyloxy)phenol typically involves the condensation of 2-aminothiophenol with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product . The reaction can be carried out in solvents such as ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzothiazolyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-(2-Benzothiazolyloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-(2-Benzothiazolyloxy)phenol involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, modulating their activity. The benzothiazole ring is known to interact with nucleic acids, potentially affecting gene expression and cellular processes . The phenol moiety can undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)-6-nitrobenzothiazole
- 2-(2-Hydroxyphenyl)-6-cyanobenzothiazole
- Benzothiophene derivatives
Uniqueness
2-(2-Benzothiazolyloxy)phenol is unique due to its specific combination of a benzothiazole ring and a phenol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a fluorescent probe and therapeutic agent highlight its versatility compared to similar compounds .
Properties
CAS No. |
70216-96-5 |
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Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)phenol |
InChI |
InChI=1S/C13H9NO2S/c15-10-6-2-3-7-11(10)16-13-14-9-5-1-4-8-12(9)17-13/h1-8,15H |
InChI Key |
MZODOBBOQXPSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OC3=CC=CC=C3O |
Origin of Product |
United States |
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